molecular formula C18H16N4O2S2 B2636239 N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide CAS No. 862974-34-3

N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B2636239
CAS No.: 862974-34-3
M. Wt: 384.47
InChI Key: YNGRZQSBFQKNQT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It’s a derivative of alpha amino acids .


Synthesis Analysis

The synthesis of similar compounds involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands were characterized through various analytical, physical, and spectroscopic methods .


Molecular Structure Analysis

The spectral (UV Vis, FT-IR, and MS), as well as magnetic results, suggested their octahedral geometry . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .


Chemical Reactions Analysis

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C26H34N4O4S2 and an average mass of 530.703 Da . It has a density of 1.3±0.1 g/cm^3, a boiling point of 665.5±65.0 °C at 760 mmHg, and a flash point of 356.3±34.3 °C .

Scientific Research Applications

Enhancement of Physical Performance

Research on new derivatives of 2-amino-6-ethoxybenzothiazole, closely related to the requested compound, has shown promising results in improving physical work capacity in mice. These substances demonstrated a significant enhancement in physical performance, suggesting potential applications in developing drugs to boost physical endurance. The effectiveness of these derivatives was comparable or even superior to known actoprotectors used in considerably larger doses, indicating a bright prospect for their use in enhancing physical performance (Елена Геннадьевна Цублова et al., 2015).

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazole derivatives, including those bearing heterocyclic ring systems. These compounds have been screened against a broad spectrum of human tumor cell lines, with certain derivatives displaying considerable anticancer activity against specific cancer types. This research underscores the therapeutic promise of benzothiazole derivatives in oncology, highlighting their potential in developing novel anticancer drugs (L. Yurttaş et al., 2015).

Antimicrobial Effects

The antimicrobial properties of benzothiazole derivatives have also been a significant area of research. New series of these compounds have been synthesized and shown to exhibit good antimicrobial potential against a range of bacterial and fungal strains. Such findings suggest the application of benzothiazole derivatives in treating infectious diseases, offering a pathway to new antimicrobial agents (Smita J. Pawar et al., 2021).

Synthesis of Novel Compounds

The versatility of benzothiazole derivatives extends beyond their biological activities, as evidenced by their role in synthesizing a variety of heterocyclic compounds. These derivatives serve as key intermediates in creating compounds with potential applications across different fields of chemistry and pharmacology, demonstrating the broad utility of benzothiazole-based molecules in scientific research (Zainab Muataz Mahmood et al., 2020).

Mechanism of Action

The anti-inflammatory activity of the NSAIDs is mediated chiefly through inhibition of biosynthesis of prostaglandins . The anti-inflammatory effects of non-selective NSAIDs therefore seem to be mediated via inhibition of COX-2 .

Future Directions

The discovery of COX-2 provided the rationale for the development of drugs devoid of GI disorders while retaining clinical efficacy as anti-inflammatory agents . But the recent reports showed that selective COX-2 inhibitors (coxibs) could lead to adverse cardiovascular effects . Therefore, future research could focus on developing novel and efficient metallo-drugs having lower side effects .

Properties

IUPAC Name

N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-3-24-13-5-4-6-14-16(13)21-18(25-14)22-17-20-12-8-7-11(19-10(2)23)9-15(12)26-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGRZQSBFQKNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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